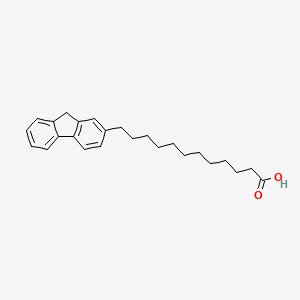

12-(9H-Fluoren-2-YL)dodecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

144450-19-1 |

|---|---|

Molecular Formula |

C25H32O2 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

12-(9H-fluoren-2-yl)dodecanoic acid |

InChI |

InChI=1S/C25H32O2/c26-25(27)15-9-7-5-3-1-2-4-6-8-12-20-16-17-24-22(18-20)19-21-13-10-11-14-23(21)24/h10-11,13-14,16-18H,1-9,12,15,19H2,(H,26,27) |

InChI Key |

TVPHJWDQIZUONE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Structural Elucidation of 12 9h Fluoren 2 Yl Dodecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 12-(9H-Fluoren-2-YL)dodecanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.

High-resolution 1H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments. The spectrum can be divided into two main regions: the aromatic region for the fluorenyl protons and the aliphatic region for the dodecanoic acid chain protons.

Aromatic Region (approx. 7.0-8.0 ppm): The protons on the fluorene (B118485) ring system are expected to appear in this downfield region due to the deshielding effect of the aromatic ring current. libretexts.orglibretexts.org The substitution at the C-2 position breaks the symmetry of the fluorene moiety, leading to a more complex splitting pattern than that of unsubstituted fluorene. chemicalbook.com We would expect to see a series of doublets and triplets, with the exact chemical shifts and coupling constants dependent on the electronic effects of the alkyl substituent.

Aliphatic Region (approx. 0.8-2.5 ppm): The protons of the dodecanoic acid chain will resonate in this upfield region. The methylene (B1212753) protons (CH2) adjacent to the fluorenyl group and the carboxylic acid group will be the most deshielded within this region. The terminal methyl group (CH3) of the alkyl chain would appear as a triplet at the most upfield position (around 0.8-0.9 ppm). The methylene group at the C-2 position, adjacent to the carboxylic acid, is expected to appear as a triplet around 2.3-2.4 ppm. nih.gov The methylene group at the C-12 position, attached to the fluorene ring, would also be shifted downfield. The remaining methylene groups of the chain would likely form a complex, overlapping multiplet in the range of 1.2-1.6 ppm. The single proton of the carboxylic acid (COOH) would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which can sometimes be exchanged with deuterium (B1214612) in deuterated solvents.

Expected 1H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons (Fluorenyl) | 7.0 - 8.0 | m |

| Methylene Protons (C-2) | 2.3 - 2.4 | t |

| Methylene Protons (C-12) | 2.5 - 2.7 | t |

| Methylene Protons (C-3 to C-11) | 1.2 - 1.6 | m |

| Methylene Proton (Fluorenyl C-9) | ~3.9 | s |

| Carboxylic Acid Proton | >10 | br s |

Table is based on predicted values from analogous compounds.

13C NMR spectroscopy provides information on the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for the counting of non-equivalent carbon atoms. libretexts.orglibretexts.org

Carbonyl Carbon (approx. 170-180 ppm): The carbon of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. libretexts.org

Aromatic Carbons (approx. 120-150 ppm): The carbons of the fluorene ring will resonate in this region. libretexts.org The number of signals will depend on the symmetry, and due to the C-2 substitution, we would expect to see distinct signals for most of the fluorenyl carbons.

Aliphatic Carbons (approx. 14-60 ppm): The carbons of the dodecanoic acid chain and the methylene carbon of the fluorene (C-9) will appear in this range. The C-9 carbon of the fluorene moiety typically appears around 37 ppm. The carbons adjacent to the carbonyl group and the fluorenyl group will be shifted further downfield compared to the other methylene carbons in the chain.

Expected 13C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C-1) | 170 - 180 |

| Aromatic Carbons (Fluorenyl) | 120 - 150 |

| Aliphatic Carbons (C-2 to C-12) | 20 - 40 |

| Methylene Carbon (Fluorenyl C-9) | ~37 |

Table is based on predicted values from analogous compounds.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, typically over two to three bonds. It would be instrumental in tracing the connectivity of the protons along the dodecanoic acid chain and within the fluorenyl aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that has attached protons by linking the previously identified proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying connections between different parts of the molecule, for instance, showing the correlation between the protons on C-12 of the alkyl chain and the carbons of the fluorene ring, thus confirming the point of attachment. It would also confirm the connection of the C-2 and C-3 protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY would be valuable in determining the three-dimensional conformation of the molecule, for example, by showing spatial proximity between the protons of the alkyl chain and the protons of the fluorene ring.

While this compound does not naturally contain fluorine, the introduction of a fluorine atom or a trifluoromethyl group onto the fluorene ring could serve as a powerful analytical probe. 19F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for studying molecular interactions and conformations. nih.govresearchgate.net The chemical shift of the 19F nucleus is extremely sensitive to its local electronic environment. nih.gov Therefore, if this compound were to be used in biological studies, a fluorinated derivative could be synthesized to monitor its binding to proteins or other biomolecules, with changes in the 19F NMR spectrum indicating interaction. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of this compound. nih.gov This technique can measure mass with a high degree of accuracy, which allows for the calculation of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown analyte. For long-chain fatty acids and their derivatives, electrospray ionization (ESI) is a common soft ionization technique that can generate intact molecular ions with minimal fragmentation. nih.gov The expected exact mass can be calculated from the molecular formula, C25H32O2.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound, offering high sensitivity and selectivity for purity determination and the analysis of complex mixtures. researchgate.net Due to the compound's relatively low volatility and the presence of a polar carboxylic acid group, LC-MS is more suitable than GC-MS for analyzing the intact molecule. unco.edu

The analysis typically employs reverse-phase chromatography, where the nonpolar stationary phase interacts with the hydrophobic fluorenyl group and the long alkyl chain. A gradient elution using a mixture of an aqueous solvent (often with a formic acid or acetic acid modifier to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to elute the compound from the column.

Mass spectrometry detection, commonly using an electrospray ionization (ESI) source, can be operated in both positive and negative ion modes. In positive ion mode, the molecule can be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, it is detected as the deprotonated molecule [M-H]⁻, which is often highly efficient for carboxylic acids. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. mdpi.com

The primary application of LC-MS is to assess the purity of a synthesized batch. The peak area of the main compound in the chromatogram relative to the total area of all observed peaks provides a quantitative measure of purity. Impurities, such as starting materials, reagents, or side-products from the synthesis, can be identified by their unique retention times and mass-to-charge ratios.

Interactive Data Table: Expected LC-MS Ions for this compound

Molecular Formula: C₂₅H₃₂O₂ | Molecular Weight: 380.52 g/mol

| Ion Adduct | Ionization Mode | Calculated m/z | Description |

|---|---|---|---|

| [M-H]⁻ | Negative | 379.23 | Deprotonated molecule. Often the base peak for carboxylic acids. |

| [M+H]⁺ | Positive | 381.24 | Protonated molecule. |

| [M+Na]⁺ | Positive | 403.22 | Sodium adduct, common in ESI. |

| [M+K]⁺ | Positive | 419.19 | Potassium adduct, less common than sodium. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high molecular weight and low volatility. The polar carboxylic acid group can also lead to poor peak shape and thermal degradation in the GC injector and column. unco.edu Therefore, GC-MS analysis typically requires a chemical derivatization step to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. nist.gov

This derivatization allows for the analysis of the compound itself and is particularly useful for identifying and quantifying volatile or semi-volatile byproducts and impurities that may be present in the sample. For instance, unreacted starting materials or smaller side-products from the synthesis could be detected.

The mass spectrum obtained from GC-MS provides a fragmentation pattern that acts as a molecular fingerprint. Electron ionization (EI) typically causes extensive fragmentation. For a derivative of this compound, characteristic fragments would be expected from the cleavage of the alkyl chain and the stable fluorenyl moiety. The NIST Mass Spectrometry Data Center provides extensive libraries of spectra that can be used to identify unknown components. nist.gov

Interactive Data Table: Potential Volatile Byproducts Analyzed by GC-MS

| Compound | Derivatization Method | Potential Impurity Source | Characteristic GC-MS Behavior |

| Dodecanoic acid | Esterification (e.g., with BF₃/Methanol) | Unreacted starting material | Appears as Dodecanoic acid methyl ester. nist.gov |

| 2-Bromofluorene (B47209) | None (sufficiently volatile) | Unreacted starting material | Elutes earlier than the main compound. |

| Various short-chain fatty acids | Esterification | Side-reaction products | Elute much earlier, identified by their specific mass spectra. nist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound, as it provides direct information about the functional groups present in the molecule. libretexts.org By analyzing the absorption of infrared radiation at specific wavenumbers, one can confirm the presence of the key structural components: the carboxylic acid, the aromatic fluorene ring system, and the long aliphatic chain. libretexts.org

The IR spectrum of this compound is expected to show a combination of features characteristic of its constituent parts:

Carboxylic Acid Group: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. core.ac.uk A sharp and intense absorption peak typically appears between 1700 and 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. researchgate.net

Aliphatic Chain: Strong C-H stretching vibrations from the CH₂ groups of the dodecyl chain are observed in the 2850-2960 cm⁻¹ region. researchgate.net CH₂ bending (scissoring) vibrations appear around 1450-1470 cm⁻¹. libretexts.org

Fluorene Group: Aromatic C-H stretching vibrations are typically seen as weaker bands just above 3000 cm⁻¹. libretexts.org C=C in-ring stretching vibrations of the aromatic system produce several peaks in the 1400-1600 cm⁻¹ region. Characteristic C-H out-of-plane ("oop") bending bands in the 675-900 cm⁻¹ region can give clues about the substitution pattern on the aromatic ring. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity/Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Strong, Very Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 2960 - 2850 | C-H (Aliphatic) | Stretching | Strong |

| 1725 - 1700 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp |

| 1600 - 1400 | C=C (Aromatic) | In-ring Stretching | Medium to Weak, Multiple Bands |

| 1470 - 1450 | C-H (Aliphatic) | Bending (Scissoring) | Medium |

| 900 - 675 | C-H (Aromatic) | Out-of-Plane Bending | Strong to Medium |

X-ray Crystallography for Solid-State Molecular Geometry and Packing (if suitable crystals obtained)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Obtaining a single crystal of this compound of sufficient size and quality is a prerequisite for this analysis. The molecule's structure, possessing a rigid, planar fluorenyl group and a long, flexible alkyl chain, presents challenges for crystallization but also offers opportunities for interesting solid-state packing arrangements.

If a suitable crystal is grown, X-ray diffraction analysis would yield a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The exact conformation of the flexible dodecanoic acid chain in the crystal lattice.

Intermolecular Interactions: The packing of molecules in the crystal is dictated by non-covalent interactions. For this compound, one would expect strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers. Van der Waals forces between the alkyl chains and π-π stacking interactions between the fluorenyl groups would also play a significant role in stabilizing the crystal structure.

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Description | Expected Value/Information |

| Crystal System | The geometry of the unit cell. | Likely a low-symmetry system like monoclinic or triclinic due to the molecule's shape. |

| Space Group | The symmetry elements within the unit cell. | Would likely indicate centrosymmetric packing due to hydrogen-bonded dimers (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Z | Molecules per unit cell | An integer value, typically 2, 4, or 8. |

| Key Interactions | Dominant intermolecular forces. | Carboxylic acid hydrogen bonding (O-H···O), π-π stacking (fluorenyl-fluorenyl), and van der Waals forces (alkyl chains). |

Conformational Analysis via Spectroscopic Techniques and Molecular Modeling

The conformational landscape of this compound is complex, defined by the interplay between the rigid, planar fluorenyl unit and the highly flexible dodecanoic acid chain. Understanding the preferred conformations is key to relating its structure to its physical properties.

Molecular modeling and computational chemistry are powerful tools for exploring this landscape. Energy calculations can be performed to identify low-energy conformations of the alkyl chain, which can adopt various gauche and anti arrangements. The bulky fluorenyl group imposes significant steric constraints, limiting the rotational freedom of the chain near the point of attachment. The lowest energy conformer will likely feature a largely extended, all-anti (zigzag) alkyl chain to minimize steric hindrance, a common feature for long-chain fatty acids. nih.gov

Spectroscopic techniques can provide experimental validation for computational models. While not explicitly detailed here, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. In the context of the methods discussed:

Infrared Spectroscopy: The position and shape of the O-H and C=O bands can provide clues about the extent and nature of hydrogen bonding (e.g., intramolecular vs. intermolecular), which is conformation-dependent. pressbooks.pub

X-ray Crystallography: As mentioned, this technique provides the exact conformation in the solid state, serving as a crucial benchmark for computational models. crystallography.net

By combining computational predictions with experimental data, a comprehensive picture of the molecule's conformational preferences in different environments (gas phase, solution, solid state) can be developed.

In-Depth Analysis of this compound: A Theoretical and Computational Perspective

IV. Theoretical and Computational Chemistry Studies of this compound

Theoretical and computational chemistry provide powerful tools to investigate the properties of molecules like this compound at the atomic level. These methods allow for the prediction of molecular structure, electronic properties, and behavior in different environments, offering insights that complement experimental research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for calculating the properties of molecules.

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. From this, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be obtained. Energetic properties, including the total energy of the molecule, can also be calculated, providing insights into its stability.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

| C-C bond length (fluorene) | ~1.4 Å |

| C-C bond length (alkyl chain) | ~1.54 Å |

| C=O bond length (carboxylic acid) | ~1.23 Å |

| C-O bond length (carboxylic acid) | ~1.36 Å |

| O-H bond length (carboxylic acid) | ~0.97 Å |

| C-C-C bond angle (fluorene) | ~120° |

| C-C-C bond angle (alkyl chain) | ~109.5° |

Note: These are typical values and would be precisely determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. DFT calculations can map the electron density distribution of these orbitals and predict the energies of electronic transitions, which are related to the molecule's UV-Vis absorption spectrum.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These are example values and would be calculated using a specific DFT functional and basis set.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing these vibrational modes, functional groups within the molecule can be identified. For this compound, characteristic vibrations would include C-H stretching of the fluorene ring and the alkyl chain, C=O stretching of the carboxylic acid, and O-H stretching.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic acid (C=O) | ~175-185 |

| Fluorene (aromatic) | ~110-140 |

| Alkyl chain (-CH2-) | ~20-40 |

Note: These are approximate ranges and the precise values would be calculated.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a molecule with a long alkyl chain like this compound, MD simulations are essential for exploring its conformational flexibility. These simulations can reveal how the molecule folds and changes its shape in different solvent environments (e.g., water, organic solvents), which is crucial for understanding its behavior in biological or chemical systems. Solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and water molecules, can also be investigated.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. If a dataset of properties for a series of similar compounds were available, a QSPR model could be developed to predict properties of this compound, such as its solubility, lipophilicity (logP), or potential biological activity, based on calculated molecular descriptors.

Iv. Theoretical and Computational Chemistry Studies of 12 9h Fluoren 2 Yl Dodecanoic Acid

Mechanistic Studies of Proposed Reaction Pathways via Computational Tools

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For a molecule such as 12-(9H-fluoren-2-yl)dodecanoic acid, computational tools can be used to study various transformations, including its synthesis and potential degradation pathways.

One of the primary methods employed for such studies is Density Functional Theory (DFT). DFT calculations can be utilized to locate the geometries of reactants, products, and, crucially, the transition states that connect them. The energies of these species can then be used to determine the activation barriers and reaction enthalpies, providing a quantitative measure of the reaction's feasibility.

For instance, a hypothetical study on the esterification of this compound with methanol (B129727) could be computationally modeled. The reaction would proceed through a tetrahedral intermediate, and the energy profile of this process could be calculated. The table below illustrates the kind of data that could be generated from such a computational study.

Table 1: Calculated Thermodynamic Data for the Esterification of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Acid + Methanol) | 0.00 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.7 |

| Transition State 2 | +12.8 |

This data is hypothetical and for illustrative purposes.

Furthermore, computational methods can elucidate the role of catalysts in reaction pathways. For example, the mechanism of an acid-catalyzed esterification could be explored by including a hydronium ion in the calculations. The results would likely show a significant lowering of the activation barriers, consistent with the catalytic effect.

Investigation of Intramolecular Interactions and Conformational Landscapes

Computational methods, particularly molecular mechanics and molecular dynamics (MD) simulations, are well-suited for exploring the conformational landscape of such molecules. mdpi.com A systematic conformational search can identify low-energy conformers, which are the most likely to be populated at a given temperature. These studies can reveal the presence of specific intramolecular hydrogen bonds, such as between the carboxylic acid proton and an electronegative atom, or non-covalent interactions like π-stacking if the molecule were to fold back on itself.

MD simulations can provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of the atoms in a solvent environment, researchers can observe how the molecule flexes and folds, and how it interacts with its surroundings. This can be particularly important for understanding how the molecule might interact with a biological target or self-assemble into larger structures.

The results of a conformational analysis can be summarized by identifying the most stable conformers and their relative energies. The table below provides a hypothetical example of such data for this compound.

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4 of alkyl chain) | Key Intramolecular Interaction |

|---|---|---|---|

| A (Global Minimum) | 0.00 | 178.5° | Extended alkyl chain |

| B | 1.25 | 65.2° | Gauche interaction |

| C | 2.50 | -68.9° | Gauche interaction |

This data is hypothetical and for illustrative purposes.

These computational insights into the preferred shapes and dynamic behavior of this compound are crucial for rationalizing its observed properties and for guiding the design of new molecules with tailored functions.

V. Chemical Reactivity and Derivatization of 12 9h Fluoren 2 Yl Dodecanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amide bond formation, and reduction.

The carboxylic acid functionality of 12-(9H-fluoren-2-yl)dodecanoic acid can be readily converted to an ester. This transformation is not only a common protection strategy in multi-step syntheses but also a key method for modulating the molecule's physicochemical properties. In the context of medicinal chemistry, esterification is a widely employed strategy for the design of prodrugs, where a lipophilic ester can improve bioavailability. While there are no clinical applications reported for this specific molecule, the principles of esterification are well-established.

One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. organic-chemistry.org This method is particularly effective for esterification with a wide range of alcohols, including sterically hindered ones. orgsyn.org

| Esterification Method | Reagents and Conditions | General Applicability | Reference |

| Fischer-Speier Esterification | Alcohol (often as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Best for simple, unhindered alcohols. | organic-chemistry.orgmasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic), Aprotic Solvent (e.g., CH₂Cl₂) | Broad applicability, including acid-sensitive and sterically hindered alcohols. | organic-chemistry.orgorgsyn.org |

| Acid Chloride Formation followed by Alcoholysis | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., pyridine) | A two-step process that is often high-yielding but requires handling of acyl chlorides. | libretexts.org |

The carboxylic acid group can be activated to react with primary or secondary amines to form a stable amide bond. This reaction is fundamental in the development of chemical probes, where the fluorescent fluorene (B118485) moiety can be conjugated to biomolecules like peptides or other targeting ligands. The resulting amide-linked conjugates can be used to study biological processes through fluorescence imaging or as affinity-based probes.

Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. libretexts.org Therefore, coupling agents are typically used to activate the carboxylic acid. Common coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate that readily reacts with the amine. This approach minimizes side reactions and allows for mild reaction conditions suitable for sensitive biomolecules. nih.govyoutube.comkhanacademy.org The use of fluorescent dyes with amine groups for conjugation to carboxylic acids is a well-established technique in creating fluorescent probes. organic-chemistry.org

| Amide Coupling Method | Reagents and Conditions | Application Focus | Reference |

| Carbodiimide Coupling | Amine, DCC or EDC, with HOBt or NHS, Aprotic Solvent | Peptide synthesis and conjugation to biomolecules for probe development. | nih.govyoutube.com |

| Acid Chloride Formation followed by Aminolysis | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | General amide synthesis; less common for sensitive substrates. | libretexts.org |

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 12-(9H-fluoren-2-yl)dodecan-1-ol. This transformation opens up further derivatization possibilities, as the resulting alcohol can be converted into ethers, aldehydes, or other functional groups.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the direct reduction of carboxylic acids. nih.gov The reaction is usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts, such as manganese complexes, have been developed as milder alternatives. koreascience.kracs.org Enzymatic reductions are also known for long-chain fatty acids, offering high specificity. nih.gov

| Reduction Method | Reagents and Conditions | Product | Reference |

| Hydride Reduction | LiAlH₄, Anhydrous Ether or THF | Primary Alcohol | nih.gov |

| Catalytic Hydrosilylation | Phenylsilane (PhSiH₃), [MnBr(CO)₅] (catalyst), THF, 80 °C | Primary Alcohol | koreascience.kracs.org |

| Enzymatic Reduction | Acyl-CoA Reductases, NAD(P)H, ATP | Primary Alcohol | nih.gov |

Reactions Involving the Fluorene Ring System

The fluorene ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The methylene (B1212753) bridge at the C9 position also presents a site for functionalization.

The fluorene ring system readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The position of substitution is directed by the existing substituent on the ring. In the case of this compound, the long alkyl chain at the 2-position is an ortho-, para-directing group. Therefore, electrophilic attack is expected to occur primarily at the C1, C3, and C7 positions.

Halogenation, for instance, can be achieved using elemental bromine or chlorine in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. chemguide.co.uk These reactions typically proceed under mild conditions to yield mono- or poly-halogenated derivatives. Iodination can be accomplished with iodine in the presence of an oxidizing agent like nitric acid. wikipedia.org The regioselectivity of these reactions can sometimes be controlled by the choice of catalyst and reaction conditions.

| Electrophilic Substitution | Reagents and Conditions | Expected Major Products | Reference |

| Bromination | Br₂, Lewis Acid (e.g., FeCl₃), Inert Solvent | 1-Bromo-, 3-Bromo-, and 7-Bromo- derivatives | chemguide.co.uk |

| Chlorination | Cl₂, Lewis Acid (e.g., AlCl₃), Inert Solvent | 1-Chloro-, 3-Chloro-, and 7-Chloro- derivatives | chemguide.co.uk |

| Iodination | I₂, Oxidizing Agent (e.g., HNO₃) | 1-Iodo-, 3-Iodo-, and 7-Iodo- derivatives | wikipedia.org |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-, 3-Nitro-, and 7-Nitro- derivatives | wikipedia.org |

The C9 position of the fluorene ring is a benzylic methylene group and exhibits enhanced reactivity. The protons at this position are weakly acidic and can be removed by a strong base to form the fluorenyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the C9 position.

Furthermore, the C9 methylene bridge can be oxidized to a carbonyl group (fluorenone) using various oxidizing agents. This transformation converts the fluorene scaffold into a fluorenone derivative, which has distinct electronic and photophysical properties and can be a precursor for other functionalizations. For instance, the synthesis of 2-(2-fluorenyl)propanoic acid has been reported, which involves reactions at the fluorene ring, demonstrating the accessibility of this position for creating derivatives. koreascience.kr

Photochemical Reactivity of the Fluorene Chromophore

The fluorene group in this compound is a well-known chromophore with distinct photochemical properties. rsc.orgnih.gov Its reactivity is centered around its ability to absorb ultraviolet light and subsequently undergo various photophysical processes.

Fluorene and its derivatives are known for their high fluorescence quantum yields. nih.gov The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For the parent fluorene molecule, the quantum yield is approximately 0.80 in cyclohexane. aatbio.com The substitution pattern on the fluorene ring can influence the photophysical properties, including the quantum yield and the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.

The presence of the dodecanoic acid chain is not expected to significantly quench the fluorescence of the fluorene chromophore due to the insulating nature of the saturated alkyl chain. However, the solvent environment can have a notable effect on the photophysical properties of fluorene derivatives. nih.gov

Table 1: Photophysical Properties of Selected Fluorene Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

| Fluorene | Cyclohexane | - | - | 0.80 aatbio.com |

| 9,9-bis[4'-(β-naphthyl-methacrylate)phenyl]fluorene | Ethanol | - | - | 0.652 nih.gov |

| Fluorene Derivative I | Hexane | 397 | 433 | 0.98 nih.gov |

| Fluorene Derivative II | Hexane | 405 | 452 | 0.86 nih.gov |

This table presents data for representative fluorene derivatives to illustrate the typical range of photophysical properties. The exact values for this compound would require experimental measurement.

Phosphorescence, which is emission from a triplet excited state, is generally much weaker than fluorescence for fluorene derivatives at room temperature in solution but can be observed under specific conditions, such as in a rigid matrix at low temperatures.

The excited state of the fluorene chromophore can participate in photoinduced electron transfer (PET) or energy transfer processes with suitable donor or acceptor molecules. mdpi.com In a PET process, upon photoexcitation, the fluorene moiety can either donate an electron to an acceptor or accept an electron from a donor. The efficiency of this process depends on the redox potentials of the fluorene and the quenching molecule, as well as the distance and orientation between them.

Given its structure, this compound could be designed into systems where the fluorene unit acts as a photosensitizer. For instance, it could be incorporated into assemblies with electron acceptors like fullerenes or electron donors. nih.gov The long alkyl chain provides a flexible spacer that can be used to control the distance to another reactive species, potentially influencing the rates of electron or energy transfer. The fluorene moiety can transfer its excitation energy to a suitable acceptor molecule if their energy levels are appropriately matched, a process known as Förster Resonance Energy Transfer (FRET).

Vi. Advanced Material Science and Non Biological Applications of 12 9h Fluoren 2 Yl Dodecanoic Acid

Organic Electronics and Optoelectronic Materials

Fluorene (B118485) and its derivatives are cornerstone materials in organic electronics due to their high photoluminescence quantum yields, good thermal stability, and excellent charge-carrying capabilities. mdpi.comelsevierpure.com The linkage at the 2-position in the proposed molecule is significant, as functionalization at the C-2 and C-7 positions of the fluorene core is a common strategy to tune its electronic and photophysical properties. mdpi.com

Integration into Polymer Matrices for Charge Transport or Light Emission

The fluorene moiety is a well-established building block for organic semiconductors. rsc.org Polymers and small molecules based on fluorene are frequently used as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgnih.gov

In the context of 12-(9H-Fluoren-2-YL)dodecanoic acid, the fluorene unit could provide the necessary electronic functionality. When dispersed within an insulating polymer matrix, these molecules could potentially form pathways for charge transport. The long dodecanoic acid tail would influence its solubility and dispersibility within the host polymer. The nature of the substituent at the 2-position of fluorene is known to impact the planarity and π-conjugation of the molecule, which in turn affects its charge transport and light-emissive properties. mdpi.com For light emission, the characteristic blue fluorescence of many fluorene derivatives could be harnessed. The long alkyl chain might, however, lead to the formation of aggregates, which can sometimes alter the emission characteristics or reduce device efficiency. mdpi.com

Detailed Research Findings Potential: Should this compound be synthesized and studied, research would likely focus on the following:

Charge Carrier Mobility: Measuring the electron and hole mobility when the compound is blended into various polymer films.

Photoluminescence Quantum Yield (PLQY): Determining the efficiency of light emission in both solution and solid-state (thin film) forms.

Electroluminescence Spectra: Characterizing the color and efficiency of light produced in an OLED device where this compound is used as an emitter or a component of the emissive layer.

Development of Fluorescent Probes and Sensors for Chemical Detection (non-biological analytes)

The inherent fluorescence of the fluorene core makes it an excellent scaffold for chemical sensors. nih.gov The fluorescence properties of fluorene derivatives can be highly sensitive to their local environment. Binding of an analyte to a receptor unit attached to the fluorene can induce changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. nih.gov

For this compound, the carboxylic acid headgroup could act as a binding site for certain non-biological analytes, such as metal ions. Upon coordination of a metal ion, the electronic properties of the fluorene chromophore could be perturbed, leading to a detectable change in its fluorescence. The long alkyl chain could be used to anchor the sensor molecule in a specific environment, such as a non-polar medium or at an interface. Fluorenone-based sensors, which are oxidized derivatives of fluorene, have demonstrated high selectivity for ions like iodide, suggesting that the fluorene family is versatile for sensor design. nih.gov

Potential Sensor Characteristics:

| Parameter | Anticipated Behavior | Basis of Hypothesis |

|---|---|---|

| Sensing Mechanism | Fluorescence quenching or enhancement upon analyte binding. | Perturbation of the fluorene π-system by the analyte interacting with the carboxylic acid group. |

| Selectivity | Potentially selective for metal cations that coordinate to carboxylic acids. | The carboxylic acid group provides a specific binding site. |

| Sensitivity | Potentially high due to the high fluorescence quantum yield of the fluorene core. | Small changes in the environment of a highly fluorescent molecule can lead to large signal changes. |

Surface Science and Self-Assembly

The amphiphilic nature of this compound, with its polar carboxylic acid head and non-polar fluorene-alkyl tail, makes it a prime candidate for studies in surface science and self-assembly.

Formation of Monolayers and Multilayers on Substrates

Long-chain alkanoic acids are well-known for their ability to form self-assembled monolayers (SAMs) on a variety of surfaces, particularly on metal oxides. nih.govresearchgate.net The carboxylic acid group can form a stable, often bidentate, bond with the surface cations of substrates like stainless steel, aluminum oxide, or indium tin oxide (ITO). nih.govnih.govresearchgate.net

It is expected that this compound would spontaneously adsorb onto such surfaces from solution. The resulting monolayer would present the fluorenyl groups outwards, creating a surface with specific optical and electronic properties. The ordering and packing density of these monolayers would be governed by a balance between the headgroup-substrate interaction and the van der Waals interactions between the tails. The bulky fluorene unit at the end of the alkyl chain would significantly influence the packing density and orientation of the molecules within the monolayer compared to a simple n-alkanoic acid.

Interfacial Properties and Wetting Behavior

The formation of a SAM of this compound on a substrate would dramatically alter its interfacial properties. The wetting behavior, for instance, would be dictated by the exposed fluorene groups. Given that fluorene is an aromatic hydrocarbon, a surface coated with these molecules would be expected to be hydrophobic, exhibiting a high contact angle with water. The stability of such monolayers can be influenced by factors like the pH of the surrounding medium, which affects the protonation state of the carboxylic acid headgroup. nih.govacs.org The study of pressure-area isotherms of this compound at the air-water interface could provide valuable information about its molecular area and the stability of the resulting Langmuir film. nih.gov

Advanced Chemical Synthesis and Catalysis

In the realm of chemical synthesis, fluorene derivatives can serve as ligands for transition metal catalysts. The fluorenyl group can be incorporated into more complex ligand structures, such as those used in nickel-catalyzed cross-coupling reactions. rsc.org The electronic properties of the fluorene, which can be tuned by substitution, can influence the activity and selectivity of the metal center. While the primary role of this compound would likely be in material science, its fluorene moiety could potentially be modified for catalytic applications. Furthermore, fluorene itself can undergo catalytic oxidation, and the selectivity of such reactions can be controlled by host-guest chemistry, indicating the potential for fluorene-containing molecules to participate in selective chemical transformations. rsc.org

Compound Data Tables

Data presented below is for the constituent moieties, as detailed research findings for the combined molecule are not publicly available.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀ |

| Molar Mass | 166.22 g/mol |

| Appearance | White crystals with violet fluorescence |

| Key Characteristics | Planar, aromatic, fluorescent, thermally stable |

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₄O₂ |

| Molar Mass | 200.32 g/mol |

| Appearance | White, powdery solid |

| Key Characteristics | Saturated fatty acid, forms self-assembled monolayers |

Use as a Chiral Auxiliary or Ligand (if stereocenters are introduced or relevant)

The potential for "this compound" to be used as a chiral auxiliary or ligand would depend on the introduction of stereocenters, for instance, at the point of attachment of the dodecanoic acid chain to the fluorene ring or along the alkyl chain. Generally, chiral ligands are crucial in asymmetric catalysis. There is no available information to suggest that this specific compound has been synthesized in a chiral form or utilized in this context.

Application as a Building Block for Complex Architectures (e.g., dendrimers, MOFs)

Fluorene-containing molecules have been used as building blocks for complex structures like dendrimers and metal-organic frameworks (MOFs). nih.govnih.govnih.govgoogle.commdpi.comresearchgate.netresearchgate.net The rigid, planar structure of the fluorene unit can provide a scaffold for the construction of well-defined three-dimensional architectures. The long alkyl chain of the dodecanoic acid moiety could, in principle, influence the self-assembly and solubility of such complex structures. However, there is no evidence of "this compound" being used for these purposes.

Rheological Properties of Solutions and Dispersions (if applicable to material forms)

The rheological, or flow, properties of solutions or dispersions containing this compound would be influenced by its molecular structure. The combination of the rigid fluorene group and the flexible dodecanoic acid chain could lead to interesting solution behaviors, such as the formation of micelles or liquid crystalline phases, which would have distinct rheological signatures. Studies on the rheology of fluorine-free foam solutions exist, but are not directly related to this specific fluorene derivative. cdu.edu.au Without experimental data, any discussion of its rheological properties remains speculative.

Design of Smart Materials with Stimuli-Responsive Properties (e.g., photochromism)

Fluorene derivatives are known to be components of "smart materials" that respond to external stimuli like light (photochromism), heat, or mechanical force. researchgate.netnih.govnih.gov The fluorene unit can act as a photosensitive group. While there is research on photochromic spiro[fluorene-9,3'-[3H]-naphtho[2,1-b]pyrans], there are no studies indicating that "this compound" exhibits photochromic or other stimuli-responsive properties.

Vii. Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings for Fluorene-Dodecanoic Acid Conjugates

Direct research on 12-(9H-Fluoren-2-YL)dodecanoic acid is limited; however, significant insights can be drawn from studies on analogous fluorenyl fatty acids. These conjugates are primarily recognized for their utility as fluorescent probes in biophysical studies of cell membranes. nih.gov The core principle behind their function is the attachment of the fluorene (B118485) chromophore, a fluorescent group, to fatty acid chains of varying lengths.

A key finding is that these molecules serve as depth-dependent fluorescent probes for exploring the hydrophobic core of membranes. nih.gov The length of the alkyl chain, such as the dodecanoic acid chain, dictates the depth at which the fluorene reporter group resides within the lipid bilayer. This allows for precise mapping of different regions within the membrane. Research on a series of (2-fluorenyl) fatty acids demonstrated their effectiveness in overcoming the "looping-back" problem sometimes observed with other probes, where the fluorescent part of the molecule does not stay at a fixed depth. nih.gov The fluorescence quenching of these probes by various agents has been used to assess membrane properties. nih.gov

Table 1: Research Findings on Fluorenyl Fatty Acid Probes

| Compound Series | Alkyl Chain Length | Key Finding/Application |

|---|---|---|

| (2-Fluorenyl)alkanoic acids | 2, 4, 6, 8 carbons | Act as depth-dependent fluorescent probes for membrane hydrophobic cores. nih.gov |

Unexplored Synthetic Avenues and Methodological Advancements

While the synthesis of some fluorenyl fatty acids has been reported, there remain numerous unexplored avenues for creating this compound and related structures, leveraging modern synthetic methodologies. nih.gov Traditional methods often involve multi-step sequences, but recent advancements in catalysis and reaction engineering offer more direct and efficient routes.

One promising but underexplored approach is the use of transition-metal-catalyzed cross-coupling reactions. nih.gov This could involve the coupling of a 2-halofluorene derivative with a suitable organometallic dodecanoic acid synthon. Such methods offer high functional group tolerance and reaction efficiency. nih.gov Furthermore, the direct C-H activation and functionalization of the fluorene core represents a cutting-edge strategy. rsc.orgacs.org Rhodium-catalyzed intermolecular C-H silylation, for example, opens pathways to functionalized arenes that could subsequently be coupled to the alkyl chain. rsc.org

Photoredox and electrochemical catalysis are also emerging as powerful tools in organic synthesis that could be applied here. patsnap.com These methods operate under mild conditions and can enable transformations that are challenging with traditional thermal methods, potentially reducing the number of synthetic steps and improving sustainability. patsnap.com A metal-free strategy involving the reductive Friedel–Crafts alkylation of arenes with α-ketoacids offers another novel route for the α-arylation of carboxylic acids. rsc.org

Table 2: Potential Methodologies for Synthesis

| Methodology | Potential Precursors | Advantages & Challenges |

|---|---|---|

| Transition-Metal Cross-Coupling | 2-Bromofluorene (B47209) & a zinc or boron derivative of dodecanoic acid | Advantages: High efficiency, broad substrate scope. nih.govChallenges: Catalyst cost, removal of metal impurities. |

| Direct C-H Functionalization | Fluorene & a functionalized dodecanoic acid derivative | Advantages: Atom economy, reduced pre-functionalization steps. rsc.orgChallenges: Regioselectivity control on the fluorene ring. acs.org |

| Friedel-Crafts Acylation/Alkylation | Fluorene & Dodecanoyl chloride (followed by reduction) | Advantages: Uses readily available starting materials. Challenges: Potential for polysubstitution and carbocation rearrangements. |

| Photoredox/Electrochemical Synthesis | Varies (e.g., aryl halides and alkyl carboxylic acids) | Advantages: Mild reaction conditions, high functional group tolerance, sustainable. patsnap.comChallenges: Scalability can be an issue for some processes. patsnap.com |

Promising Directions for Advanced Material Science and Chemical Applications

The unique hybrid structure of this compound makes it a candidate for several advanced applications beyond biophysical probes. The fluorene moiety provides valuable photoelectric properties, thermal stability, and a rigid, planar structure, while the long alkyl chain imparts solubility, flexibility, and the capacity for self-assembly. entrepreneur-cn.com

In material science , fluorene derivatives are already used in high-performance materials like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialized polymers. marketresearchintellect.commdpi.com The dodecanoic acid chain could be used to precisely control the molecular packing of fluorene units in thin films, potentially creating highly ordered monolayers for next-generation electronics. Such molecules could function as hole transport materials where the alkyl chain helps to form stable, high-quality films. entrepreneur-cn.com

In nanotechnology , the carboxylic acid head group can act as an anchor to bind the molecule to metal oxide surfaces, creating functionalized interfaces or self-assembled monolayers (SAMs). These SAMs could be used to modify electrode surfaces, create sensors, or control surface wetting properties.

In medicinal chemistry , aryl alkanoic acids are a major class of pharmaceuticals. nih.gov While this specific compound has no known biological role, the fluorene-fatty acid scaffold could be explored as a building block for new therapeutic agents, where the fluorene part interacts with a biological target and the lipid tail modifies properties like membrane permeability or biodistribution. marketresearchintellect.com

Table 3: Potential Application Areas

| Potential Application Area | Key Contributing Moiety | Resulting Property/Function |

|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Fluorene | Charge transport, high photoluminescence efficiency, thermal stability. entrepreneur-cn.commdpi.com |

| Self-Assembled Monolayers (SAMs) | Dodecanoic Acid & Fluorene | Surface anchoring via carboxyl group; ordered molecular packing driven by alkyl chains. |

| Advanced Polymers | Fluorene | High refractive index, heat resistance, rigidity. |

| Biochemical Probes | Fluorene & Dodecanoic Acid | Fluorescence (reporter) and depth-positioning in membranes (anchor/spacer). nih.gov |

Challenges and Opportunities in the Synthesis and Application of Aryl-Alkyl Systems

The synthesis and application of conjoined aryl-alkyl systems like this compound present a distinct set of challenges and opportunities rooted in their dual chemical nature.

Challenges:

Synthetic Control: A primary challenge is achieving selective reactions on one part of the molecule without affecting the other. For instance, the conditions required for functionalizing the aromatic fluorene ring may be too harsh for the long-chain carboxylic acid, and vice versa. patsnap.compatsnap.com

Stereochemistry and Regioselectivity: Controlling the exact point of attachment on the aryl ring (regioselectivity) is crucial and often difficult to achieve, potentially leading to mixtures of isomers that require complex separation. patsnap.com For more complex systems, controlling stereochemistry is also a significant hurdle. nih.gov

β-Hydride Elimination: In many transition-metal-catalyzed cross-coupling reactions involving alkyl groups, the unwanted side reaction of β-hydride elimination is a key impediment that can lower yields and lead to undesired alkene byproducts. nih.gov

Scalability: Methods that work well on a laboratory scale may face challenges in scalability for industrial production, including cost of catalysts, reaction conditions, and purification. patsnap.com

Opportunities:

Synergistic Properties: The greatest opportunity lies in the creation of materials that exhibit synergistic or entirely new properties arising from the combination of the aryl and alkyl components. The aryl group can provide the electronic or optical function, while the alkyl chain can control morphology, solubility, and intermolecular organization.

Modularity and Tunability: The aryl-alkyl framework is highly modular. By changing the aromatic core, the length and branching of the alkyl chain, or the terminal functional group, chemists can fine-tune the molecule's properties for specific applications, from drug delivery to electronic devices. marketresearchintellect.com

Under-explored Chemical Space: Despite their potential, many classes of aryl-alkyl systems remain significantly under-explored. nih.gov This provides a rich field for fundamental research and the discovery of novel materials and molecules with valuable functions. The development of more sustainable and efficient synthetic methods, such as those employing earth-abundant metal catalysts or photoredox reactions, further enhances the opportunity to explore this chemical space. patsnap.compatsnap.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.